Methyl 4-(5-nitropyridin-2-yl)butanoate
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Overview
Description
Methyl 4-(5-nitropyridin-2-yl)butanoate is an organic compound with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol . This compound is characterized by the presence of a nitropyridine ring attached to a butanoate ester group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-nitropyridin-2-yl)butanoate typically involves the esterification of 4-(5-nitropyridin-2-yl)butanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-nitropyridin-2-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-(5-aminopyridin-2-yl)butanoate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 4-(5-nitropyridin-2-yl)butanoic acid.
Scientific Research Applications
Methyl 4-(5-nitropyridin-2-yl)butanoate has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in studies to understand the biological activity of nitropyridine derivatives.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(5-nitropyridin-2-yl)butanoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may participate in further biochemical reactions . The specific molecular targets and pathways involved depend on the context of its use in research and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-nitrophenyl)butanoate: Similar structure but with a nitrophenyl group instead of a nitropyridine group.
Ethyl 4-(5-nitropyridin-2-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(5-aminopyridin-2-yl)butanoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Methyl 4-(5-nitropyridin-2-yl)butanoate is unique due to the presence of both a nitropyridine ring and a butanoate ester group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H12N2O4 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 4-(5-nitropyridin-2-yl)butanoate |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)4-2-3-8-5-6-9(7-11-8)12(14)15/h5-7H,2-4H2,1H3 |
InChI Key |
VEILRIRBIGTZCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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